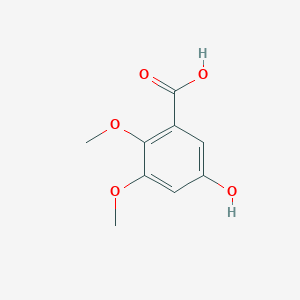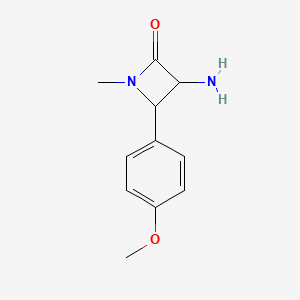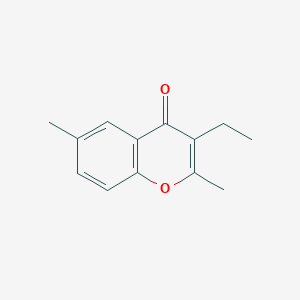![molecular formula C11H13N3O B11898778 4-(Imidazo[1,2-A]pyridin-7-YL)morpholine](/img/structure/B11898778.png)
4-(Imidazo[1,2-A]pyridin-7-YL)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Imidazo[1,2-A]pyridin-7-YL)morpholine is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazo[1,2-a]pyridine ring system attached to a morpholine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Imidazo[1,2-A]pyridin-7-YL)morpholine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of an aminoazine with an aldehyde and an isonitrile to form the imidazo[1,2-a]pyridine core . The morpholine ring can then be introduced through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
4-(Imidazo[1,2-A]pyridin-7-YL)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-(Imidazo[1,2-A]pyridin-7-YL)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions .
Mecanismo De Acción
The mechanism of action of 4-(Imidazo[1,2-A]pyridin-7-YL)morpholine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Propiedades
Fórmula molecular |
C11H13N3O |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
4-imidazo[1,2-a]pyridin-7-ylmorpholine |
InChI |
InChI=1S/C11H13N3O/c1-3-14-4-2-12-11(14)9-10(1)13-5-7-15-8-6-13/h1-4,9H,5-8H2 |
Clave InChI |
OEVQSCSPTOWUEW-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=CC3=NC=CN3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


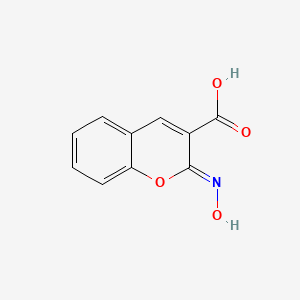
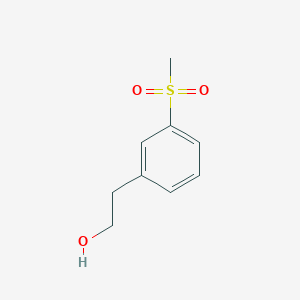

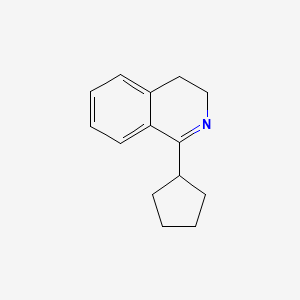


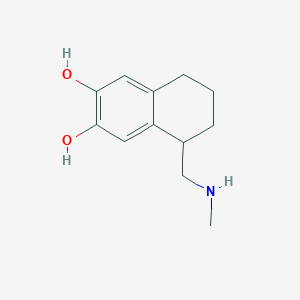
![4-Methoxyfuro[3,2-C]quinoline](/img/structure/B11898750.png)
![4-(Difluoromethoxy)benzo[d]oxazol-2-ol](/img/structure/B11898751.png)
